1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKQTLHCVUBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(3,5-difluorophenyl)cyclobutanecarboxylic acid, a valuable building block in contemporary drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, strategic considerations, and practical methodologies involved in its preparation. We will dissect the most prominent and efficient synthetic routes, offering step-by-step protocols, mechanistic insights, and a comparative analysis to guide laboratory-scale synthesis and process development.

Introduction and Strategic Importance

The incorporation of fluorinated motifs and constrained ring systems, such as cyclobutane, is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of bioactive molecules. The 3,5-difluorophenyl group can enhance metabolic stability, improve binding affinity through fluorine-protein interactions, and alter lipophilicity and pKa.[1] The cyclobutane ring provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often leading to improved target selectivity and reduced off-target effects. Consequently, this compound represents a key intermediate for synthesizing novel therapeutics. This guide aims to elucidate the most reliable and scientifically sound pathways for its synthesis.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis of the target molecule. Two primary bond disconnections are considered, which give rise to two distinct and viable synthetic strategies.

Caption: Workflow for the Cycloalkylation Pathway.

Mechanistic Considerations

-

Step 1: Cyanation: The synthesis begins with the conversion of 3,5-difluorobenzyl bromide to 3,5-difluorophenylacetonitrile. This is a standard SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide.

-

Step 2: Cycloalkylation: This is the key ring-forming step. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the carbon alpha to both the phenyl ring and the nitrile group. The resulting carbanion is stabilized by resonance. This nucleophile then attacks one of the electrophilic carbons of 1,3-dibromopropane in an initial SN2 reaction. A second, intramolecular SN2 reaction then occurs as the newly formed intermediate is deprotonated again by the base, and the resulting carbanion displaces the second bromide to close the four-membered ring.

-

Step 3: Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile functional group. This can be achieved under either acidic or basic conditions. [2][3][4]In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. [2][5]Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt after amide formation, which is then protonated in an acidic workup. [3][4]

Detailed Experimental Protocol

Step 3.2.1: Synthesis of 3,5-Difluorophenylacetonitrile

-

Reagents & Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.1 eq.) and dimethyl sulfoxide (DMSO).

-

Reaction: Stir the suspension and add a solution of 3,5-difluorobenzyl bromide (1.0 eq.) in DMSO dropwise, maintaining the internal temperature below 30°C.

-

Monitoring & Workup: Stir the reaction at room temperature for 3-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting bromide. Upon completion, pour the reaction mixture into a larger volume of cold water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 3,5-difluorophenylacetonitrile.

Step 3.2.2: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

-

Reagents & Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Carbanion Formation: Cool the suspension to 0°C and add a solution of 3,5-difluorophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Cyclization: Add 1,3-dibromopropane (1.1 eq.) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm slowly to room temperature and then heat to 60-70°C for 4-6 hours.

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain 1-(3,5-difluorophenyl)cyclobutanecarbonitrile.

Step 3.2.3: Hydrolysis to this compound

-

Reagents & Setup: Combine 1-(3,5-difluorophenyl)cyclobutanecarbonitrile (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Hydrolysis: Heat the mixture to reflux (typically 100-120°C) for 6-12 hours. The reaction progress can be monitored by TLC until the starting nitrile is consumed.

-

Workup & Isolation: Cool the reaction mixture in an ice bath and slowly pour it over crushed ice. The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) will yield the pure this compound.

Synthesis Pathway II: Grignard-based Approach

An alternative strategy involves the reaction of a Grignard reagent with cyclobutanone, followed by conversion of the resulting tertiary alcohol to the target carboxylic acid. While more steps are involved, this pathway can be advantageous if the starting materials are more readily available or cost-effective.

Caption: Workflow for the Grignard-based Pathway.

Protocol Outline

-

Grignard Reagent Formation: Prepare 3,5-difluorophenylmagnesium bromide from 1-bromo-3,5-difluorobenzene and magnesium turnings in anhydrous THF. [1][6]This reaction is moisture-sensitive and must be conducted under inert conditions.

-

Addition to Cyclobutanone: Add a solution of cyclobutanone in anhydrous THF dropwise to the prepared Grignard reagent at 0°C. After complete addition, warm to room temperature and stir until the reaction is complete. Quench with saturated aqueous ammonium chloride solution.

-

Chlorination: Convert the resulting 1-(3,5-difluorophenyl)cyclobutanol to the corresponding tertiary chloride using thionyl chloride (SOCl2) or concentrated hydrochloric acid.

-

Cyanation: Displace the chloride with sodium cyanide in a polar aprotic solvent like DMSO or DMF to form the nitrile intermediate.

-

Hydrolysis: Hydrolyze the nitrile to the final carboxylic acid product as described in Pathway I (Section 3.2.3).

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Cycloalkylation | Pathway II: Grignard Approach |

| Number of Steps | 3 (from benzyl bromide) | 5 |

| Key Reagents | NaH, 1,3-dibromopropane, H2SO4 | Mg, Cyclobutanone, SOCl2, NaCN |

| Scalability | Generally high; avoids organometallics in the main sequence. | Moderate; Grignard reactions can be exothermic and require strict anhydrous conditions. |

| Key Challenges | Handling of sodium hydride; potential for polymerization of 1,3-dihalopropanes. | Strict moisture exclusion for Grignard formation; potential for elimination side reactions during chlorination. |

| Overall Efficiency | Typically more convergent and efficient. | Less atom-economical and longer sequence. |

Conclusion

The synthesis of this compound is most efficiently achieved via the cycloalkylation of 3,5-difluorophenylacetonitrile with 1,3-dibromopropane, followed by acidic hydrolysis. This pathway is robust, scalable, and proceeds in good overall yield. The Grignard-based approach serves as a viable, albeit longer, alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, scale of production, and the specific capabilities of the research or manufacturing facility. This guide provides the necessary technical foundation for professionals to confidently undertake the synthesis of this important chemical building block.

References

-

Organic Syntheses, Coll. Vol. 3, p. 221 (1955); Vol. 28, p. 31 (1948). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

University of Arizona. Grignard Reaction. [Link]

-

Korniyenko, I. et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

- Buchman, E. R., & Deutsch, D. H. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society.

-

ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

ReactionFlash. Nitrile to Acid - Common Conditions. [Link]

-

Organic Chemistry Guide (YouTube). (2023). Carboxylic acids from nitriles - EASY!. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid: A Key Building Block for Stearoyl-CoA Desaturase (SCD) Inhibitors

Introduction: The Significance of a Fluorinated Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a powerful approach to modulate pharmacokinetic and pharmacodynamic properties. 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid emerges as a compound of significant interest at the intersection of these design principles. Its unique architecture, featuring a difluorinated phenyl ring appended to a cyclobutane carboxylic acid moiety, offers a compelling starting point for the development of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthesis pathway, and its critical application as a foundational element in the design of inhibitors for Stearoyl-CoA Desaturase (SCD), a key enzyme implicated in metabolic diseases and cancer.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can delineate a profile of its expected physicochemical and spectroscopic characteristics.

Core Chemical Properties

| Property | Value/Description | Source/Rationale |

| CAS Number | 1249568-55-5 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₂ | [1] |

| Molecular Weight | 212.19 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid at room temperature. | Based on the properties of similar aromatic carboxylic acids. |

| Melting Point | Not explicitly reported. Likely to be significantly higher than unsubstituted cyclobutanecarboxylic acid due to the aromatic ring and fluorine substitution. | General trend for aromatic carboxylic acids. |

| Boiling Point | Not explicitly reported. Expected to be high, likely decomposing before boiling at atmospheric pressure. | Typical for carboxylic acids of this molecular weight. |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | The carboxylic acid group imparts some polarity, while the difluorophenyl and cyclobutane moieties contribute to lipophilicity. |

| pKa | Not explicitly reported. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted 1-phenylcyclobutanecarboxylic acid. | Inductive effect of fluorine atoms. |

Spectroscopic Signature: A Predictive Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and cyclobutane protons. The aromatic region would likely show a triplet for the proton at the 4-position of the phenyl ring and a doublet for the protons at the 2- and 6-positions, characteristic of a 3,5-disubstituted pattern. The cyclobutane protons would present as complex multiplets in the aliphatic region of the spectrum. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the methylene carbons of the cyclobutane ring, and the aromatic carbons. The carbon atoms attached to fluorine would show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift, typically in the range of 170-180 ppm[2].

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A sharp and intense absorption for the C=O stretch of the carbonyl group would be expected around 1700-1735 cm⁻¹[3]. The C-F stretching vibrations would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Strategic Synthesis Pathway: A Two-Step Approach

A robust and logical synthetic route to this compound involves a two-step process starting from commercially available 3,5-difluorophenylacetonitrile. This pathway leverages a cyclization reaction to form the four-membered ring, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

-

Reaction Setup: To a solution of 3,5-difluorophenylacetonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of the benzylic proton, which is acidified by the adjacent phenyl ring and nitrile group.

-

Carbanion Formation: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

-

Cyclization: Slowly add a solution of 1,3-dibromopropane in the same anhydrous solvent to the reaction mixture at 0 °C. The carbanion will act as a nucleophile, displacing one of the bromide ions in an Sₙ2 reaction. The resulting intermediate will then undergo an intramolecular cyclization to form the cyclobutane ring.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(3,5-difluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Conditions: The hydrolysis of the nitrile can be achieved under either acidic or basic conditions[4][5][6][7]. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water. For basic hydrolysis, reflux the nitrile in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Progression: The reaction progress can be monitored by TLC, observing the disappearance of the starting nitrile and the appearance of the more polar carboxylic acid.

-

Work-up (Acidic Hydrolysis): After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2 to protonate the carboxylate salt. The carboxylic acid may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product into an organic solvent.

-

Purification and Characterization: The crude this compound can be purified by recrystallization from a suitable solvent system. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Targeting Stearoyl-CoA Desaturase (SCD)

This compound and its derivatives have emerged as potent inhibitors of Stearoyl-CoA Desaturase (SCD)[8]. SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids[9].

The Role of SCD in Cancer and Metabolic Diseases

Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and membrane synthesis. Elevated SCD activity has been observed in various cancers and is associated with tumor growth and survival[8]. By inhibiting SCD, the production of monounsaturated fatty acids is reduced, leading to an accumulation of toxic saturated fatty acids and ultimately inducing cancer cell death. In the context of metabolic diseases, SCD plays a role in the pathogenesis of obesity, insulin resistance, and non-alcoholic fatty liver disease, making it an attractive therapeutic target[9].

Mechanism of Action: A Visual Representation

The inhibitory activity of compounds derived from this compound is predicated on their ability to bind to the active site of the SCD enzyme, thereby blocking its catalytic function.

Caption: Inhibition of SCD by a derivative of the title compound.

Conclusion: A Versatile Scaffold with Therapeutic Potential

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The true significance of this compound lies in its application as a core scaffold for the development of potent and selective inhibitors of Stearoyl-CoA Desaturase. As research into the therapeutic targeting of SCD in cancer and metabolic diseases continues to advance, the demand for innovative and well-characterized chemical probes and drug candidates will undoubtedly grow. This compound is poised to play a crucial role in these future drug discovery endeavors.

References

-

Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. PMC. [Link]

-

Tumor-targeted inhibitors of stearoyl-CoA desaturase for the treatment of cancer. Grantome. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes. Fiveable. [Link]

-

Cyclobutanecarboxylic acid | Formula, Properties & Application. ChemTalk. [Link]

-

7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568. PubChem - NIH. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry | OpenStax. [Link]

-

1-phenylcyclobutanecarboxylic acid (C11H12O2). PubChemLite. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1-(2-isopropoxycarbonylbenzyl)cyclobutane-1-carboxylic acid. ChemSynthesis. [Link]

-

Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. PubChem. [Link]

-

Hydrolysis of carboxylic acid derivatives (1). YouTube. [Link]

-

Synthesis of Carboxylic Acids. Jasperse. [Link]

-

Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. Reich. [Link]

Sources

- 1. CAS 1249568-55-5 | this compound - Synblock [synblock.com]

- 2. fiveable.me [fiveable.me]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 19, 2026 – As a cornerstone in the synthesis of innovative therapeutics, 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid (CAS Number: 1249568-55-5) has emerged as a critical building block for researchers and scientists in drug development. This in-depth technical guide serves as a comprehensive resource for professionals in the field, detailing its synthesis, physicochemical properties, and significant applications, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. The 3,5-difluorophenyl motif, in particular, offers a unique electronic profile that can modulate the pKa of the carboxylic acid group and influence intermolecular interactions with biological targets. Combined with the rigid, three-dimensional structure of the cyclobutane ring, this compound provides a scaffold that is both conformationally constrained and metabolically robust, making it an attractive starting point for the design of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery workflows.

| Property | Value | Source |

| CAS Number | 1249568-55-5 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₂ | [1] |

| Molecular Weight | 212.19 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥98% | Commercially available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, typically in the range of 1.8-3.0 ppm. The aromatic protons of the difluorophenyl group would appear further downfield. The acidic proton of the carboxylic acid is anticipated to be a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the quaternary carbon of the cyclobutane ring, the methylene carbons of the cyclobutane, and the aromatic carbons, with the fluorine-substituted carbons showing characteristic splitting patterns.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 211.06.

Synthesis Methodology: A Step-by-Step Protocol

While a specific, detailed synthesis protocol for this compound is not publicly detailed in peer-reviewed journals, a plausible and commonly employed synthetic route involves the hydrolysis of the corresponding nitrile precursor, 1-(3,5-difluorophenyl)cyclobutanecarbonitrile. This two-step approach offers a reliable method for obtaining the desired carboxylic acid.

Step 1: Synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile

This key intermediate can be synthesized via a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction. A common approach involves the reaction of 1,3-difluorobenzene with a suitable cyclobutane-containing electrophile in the presence of a strong base.

Step 2: Hydrolysis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile to this compound

Protocol:

-

Reaction Setup: To a solution of 1-(3,5-difluorophenyl)cyclobutanecarbonitrile in a suitable solvent such as ethanol or a mixture of water and a high-boiling point alcohol, add a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours to ensure complete hydrolysis of the nitrile group. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic. This will protonate the carboxylate salt to form the free carboxylic acid.

-

Isolation and Purification: The product, being a solid, may precipitate out of the solution upon acidification. The precipitate can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a valuable scaffold in the design of various therapeutic agents.

Kinase Inhibitors

The difluorophenyl moiety can engage in favorable interactions with the hinge region of many kinases, a critical interaction for potent inhibition. The cyclobutane ring provides a rigid anchor to position other pharmacophoric elements for optimal binding within the ATP-binding pocket. The carboxylic acid can serve as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification to introduce additional binding elements.

Central Nervous System (CNS) Agents

The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier. The lipophilicity and metabolic stability imparted by the fluorinated cyclobutane scaffold can improve the pharmacokinetic properties of drug candidates, enhancing their ability to penetrate the CNS. Derivatives of cyclobutanecarboxylic acid have been investigated for their potential as anticonvulsant and neuroprotective agents.

Caption: Key application areas and functional roles of the core compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its combination of a conformationally rigid scaffold and metabolically robust fluorination pattern provides a versatile platform for the development of next-generation therapeutics. As our understanding of disease biology deepens, the demand for novel, drug-like building blocks will continue to grow. The principles of bioisosteric replacement and property-driven design embodied by this compound will undoubtedly continue to guide the discovery of safer and more effective medicines. The exploration of its derivatives is an active area of research, with the potential to yield novel kinase inhibitors, CNS agents, and other important therapeutic molecules.

References

-

Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

-

PubChem. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. [Link]

-

PubChem. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

-

The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

ResearchGate. A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]

-

PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

-

PubMed. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. [Link]

-

PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]

Sources

Unraveling the Mechanistic Landscape of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: Charting a Course Through Rational Drug Design

In the intricate world of drug discovery, the journey from a novel chemical entity to a therapeutic agent is paved with rigorous scientific inquiry. The molecule at the heart of this guide, 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid, represents a fascinating scaffold with latent therapeutic potential. While direct pharmacological data on this specific compound is nascent, its structural motifs—the cyclobutane carboxylic acid core and the 3,5-difluorophenyl group—are present in a variety of bioactive molecules. This guide, therefore, embarks on a deductive exploration of its potential mechanism of action, drawing upon established principles of medicinal chemistry and the known pharmacology of analogous structures. Our primary hypothesis, grounded in the evidence presented herein, posits that this compound functions as a modulator of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded framework to investigate and unlock the therapeutic promise of this compound.

I. The Chemical Rationale: A Molecule Designed with Intent

The structure of this compound is a deliberate convergence of functionalities known to impart favorable pharmacological properties.

-

The Cyclobutanecarboxylic Acid Scaffold: The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for specific and high-affinity binding to a biological target. The carboxylic acid group is a key functional handle, capable of forming strong ionic interactions and hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket. Derivatives of cyclobutanecarboxylic acid have been explored for a range of biological activities, including central nervous system effects and as components of bioactive peptides[1][2][3]. The use of this scaffold is also noted in the synthesis of approved drugs such as butorphanol and nalbuphine[4].

-

The 3,5-Difluorophenyl Moiety: The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity[5][6][7]. The 3,5-difluoro substitution pattern, in particular, can significantly alter the electronic properties of the phenyl ring, influencing its interaction with target proteins. Notably, a difluorophenyl group is a key feature of the potent anti-inflammatory drug diflunisal (5-(2,4-difluorophenyl)salicylic acid), which acts as a reversible cyclooxygenase (COX) inhibitor[8][9]. This structural parallel forms a cornerstone of our hypothesized mechanism of action.

II. Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Based on the structural analogy to known anti-inflammatory agents, we propose that the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Cyclooxygenases (COX-1 and COX-2) are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever[10]. The carboxylic acid moiety of this compound is hypothesized to anchor the molecule within the active site of COX enzymes, forming ionic bonds with key arginine residues. The 3,5-difluorophenyl group would then project into a hydrophobic pocket of the enzyme, with the fluorine atoms potentially forming favorable interactions and contributing to the overall binding affinity and selectivity.

Caption: Hypothesized inhibition of the COX pathway.

III. Supporting Evidence from Structurally Related Compounds

While direct experimental data for this compound is not yet available, the biological activities of several related compounds lend significant credence to our hypothesis.

| Compound Class | Relevant Biological Activity | Reference |

| Diflunisal | Reversible COX inhibitor, anti-inflammatory, analgesic | [8][9] |

| Cyclobutanecarboxylic acid derivatives | CNS depressant, anticonvulsant | [1][2] |

| 1-Phenylcycloalkanecarboxylic acid derivatives | Potent and selective sigma 1 ligands, potential anticonvulsant and anti-ischemic agents | [11][12] |

| Aminocyclobutanecarboxylic acid derivatives | Succinate dehydrogenase inhibitors (antifungal) | [13] |

The anti-inflammatory and analgesic properties of diflunisal, which shares the difluorophenyl moiety, provide the most direct line of evidence. While other cyclobutane-containing compounds exhibit CNS activities, this does not preclude a concomitant anti-inflammatory effect. Indeed, some CNS targets and inflammatory pathways are interconnected.

IV. Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test our hypothesis, a systematic and multi-tiered experimental approach is essential. The following protocols provide a self-validating framework for characterizing the mechanism of action of this compound.

A. In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory activity of the compound against isolated COX-1 and COX-2 enzymes.

Protocol: COX-1 and COX-2 Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate for a specific time (e.g., 10 minutes) at 37°C. e. Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for in vitro COX enzyme inhibition assay.

B. Cell-Based Assays

To confirm the activity in a more physiologically relevant context, cell-based assays are crucial. These assays will measure the compound's ability to inhibit prostaglandin production in whole cells.

Protocol: Cellular Prostaglandin Production Assay

-

Cell Culture: Culture a suitable cell line, such as human macrophages (e.g., U937) or fibroblasts, that express COX enzymes.

-

Cell Stimulation: Seed the cells in 24-well plates and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.

-

Compound Treatment: Treat the stimulated cells with varying concentrations of this compound for a defined period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Determine the dose-dependent inhibition of PGE2 production and calculate the EC50 value.

V. Concluding Remarks and Future Directions

This technical guide has laid out a scientifically rigorous and logically structured approach to elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its constituent chemical motifs, we have formulated a primary hypothesis centered on the inhibition of cyclooxygenase enzymes. The provided experimental protocols offer a clear path to validating this hypothesis and characterizing the compound's pharmacological profile.

Should the primary hypothesis be confirmed, further investigations into its selectivity for COX-1 versus COX-2, its pharmacokinetic properties, and its efficacy in in vivo models of inflammation and pain will be warranted. Conversely, if the compound does not exhibit significant COX inhibitory activity, the secondary hypotheses, such as modulation of CNS targets like the sigma 1 receptor, should be explored using appropriate binding and functional assays. The journey of drug discovery is one of iterative hypothesis testing, and the framework presented here provides a robust starting point for unlocking the therapeutic potential of this promising molecule.

References

- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158.

- Jarboe, C. H., & Zirvi, K. A. (1976). Biochemorphology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 65(7), 1045–1047.

- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447–2454.

- Wang, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11335–11346.

- Kuehne, M. E., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(18), 3484–3492.

-

Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Retrieved from [Link]

- Calderon, S. N., Newman, A. H., & Tortella, F. C. (1991). Novel 1-phenylcycloalkanecarboxylic acid derivatives as potential anticonvulsant agents. Journal of Medicinal Chemistry, 34(11), 3159–3164.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5829.

- Shen, T. Y. (1975). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 5S–10S.

- ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11467–11476.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S–8S.

-

FMI. (2025). 3,5-Difluorophenylacetic Acid Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million. Retrieved from [Link]

- NIH. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8886.

-

Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved from [Link]

- Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16, 1162.

- MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.

Sources

- 1. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemorphology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1-phenylcycloalkanecarboxylic acid derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(3,5-difluorophenyl)cyclobutanecarboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluorinated phenyl and cyclobutane motifs in modern pharmaceuticals. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application and development.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine atoms and strained ring systems like cyclobutane into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 3,5-difluorophenyl group, in particular, offers a unique electronic profile that can influence molecular interactions and cell permeability. This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. This guide will delve into the expected spectroscopic characteristics of this compound, providing a foundational understanding for researchers working with this and related structures.

Molecular Structure and Spectroscopic Correlation

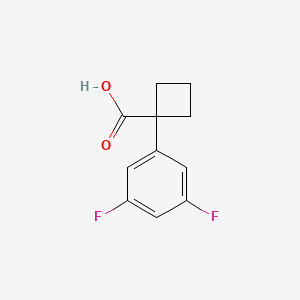

The chemical structure of this compound is presented below. The subsequent sections will interpret the spectroscopic data in the context of this structure.

Caption: Molecular Structure of this compound

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 226.06 g/mol (for the most common isotopes).

Expected Fragmentation Pattern:

In an electrospray ionization (ESI) mass spectrum, particularly in negative ion mode, the most prominent peak would correspond to the deprotonated molecule [M-H]⁻ at m/z 225.05. In positive ion mode, one might observe the protonated molecule [M+H]⁺ at m/z 227.07 or adducts with sodium [M+Na]⁺ at m/z 249.05.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragments would likely arise from:

-

Loss of the carboxylic acid group: A significant fragment would be observed at m/z 181.06, corresponding to the loss of COOH.

-

Loss of CO₂: Decarboxylation could lead to a fragment at m/z 182.07.

-

Cleavage of the cyclobutane ring: Various fragmentation pathways of the cyclobutane ring would result in a complex pattern of lower mass ions.

-

The 3,5-difluorophenyl cation: A fragment corresponding to [C₆H₃F₂]⁺ at m/z 113.02 would be indicative of the aromatic portion of the molecule.

| Technique | Expected m/z | Interpretation |

| ESI (-) | 225.05 | [M-H]⁻ |

| ESI (+) | 227.07 | [M+H]⁺ |

| ESI (+) | 249.05 | [M+Na]⁺ |

| EI | 226.06 | Molecular Ion [M]⁺ |

| EI | 181.06 | [M-COOH]⁺ |

| EI | 113.02 | [C₆H₃F₂]⁺ |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[1][2]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring will be observed just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).[3]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the range of 1760-1690 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[2][3]

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bonds in the phenyl ring.

-

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1350-1100 cm⁻¹.

-

C-O Stretch and O-H Bend: These vibrations from the carboxylic acid group will appear in the fingerprint region, with the C-O stretch typically around 1320-1210 cm⁻¹ and the O-H bend around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Aromatic/Aliphatic | C-H Stretch | 3100-2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Aromatic | C=C Stretch | 1600-1450 | Medium to Weak |

| Aryl Fluoride | C-F Stretch | 1350-1100 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395, 950-910 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons on the cyclobutane ring and the aromatic ring, as well as the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm.

-

Aromatic Protons: The 3,5-difluorophenyl group has three protons. The proton at the 4-position will appear as a triplet of triplets (tt) due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The two equivalent protons at the 2- and 6-positions will appear as a doublet of doublets (dd). These signals are expected in the aromatic region (around 6.8-7.5 ppm).

-

Cyclobutane Protons: The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to appear in the upfield region, likely between 1.8-3.0 ppm. The exact chemical shifts and multiplicities will depend on their stereochemical relationship to the phenyl and carboxylic acid groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-13 | broad s | 1H |

| Aromatic H-4 | ~6.9 | tt | 1H |

| Aromatic H-2, H-6 | ~7.2 | dd | 2H |

| Cyclobutane CH₂ | 1.8-3.0 | m | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): The carbonyl carbon will appear significantly downfield, typically in the range of 175-185 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (110-165 ppm). The carbons directly bonded to fluorine will show a large one-bond carbon-fluorine coupling (¹JCF) and will appear as doublets. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

-

Cyclobutane Carbons: The four carbons of the cyclobutane ring will appear in the aliphatic region (20-50 ppm). The quaternary carbon attached to the phenyl and carboxyl groups will be further downfield than the CH₂ carbons.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -COOH | 175-185 |

| Aromatic C-F | 160-165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 110-130 |

| Aromatic C-ipso | 140-150 |

| Cyclobutane C-quaternary | 40-50 |

| Cyclobutane CH₂ | 20-35 |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.

-

Aromatic Fluorines: Since the two fluorine atoms are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be a triplet due to coupling with the two ortho protons. The chemical shift will be in the typical range for aryl fluorides.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. Below are generalized protocols for obtaining the data discussed in this guide.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Ionization: Use an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Caption: A generalized workflow for LC-MS analysis.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and solvent absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The combination of MS, IR, and NMR data allows for the unambiguous confirmation of its identity and provides insights into its electronic and conformational properties. This guide serves as a valuable resource for researchers and scientists in the field of drug development, enabling a deeper understanding of this important chemical entity.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. (2018). Retrieved from [Link]

-

Chemistry LibreTexts: Infrared Spectra of Some Common Functional Groups. (2020). Retrieved from [Link]

-

Specac Ltd: Interpreting Infrared Spectra. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid

Introduction: Navigating the Developability of a Novel Carboxylic Acid

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the physicochemical profile of the molecule, with solubility standing as a cornerstone of "developability." Poor solubility can lead to low bioavailability, erratic absorption, and significant formulation challenges, ultimately culminating in the failure of an otherwise potent compound. This guide provides a comprehensive technical framework for understanding and characterizing the solubility profile of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid, a novel compound for which extensive experimental data is not yet publicly available.

Given the nascent stage of this molecule's characterization, this document adopts a predictive and methodological approach. By dissecting the molecule into its constituent structural motifs—the cyclobutanecarboxylic acid core and the 3,5-difluorophenyl substituent—we can leverage established principles of physical chemistry and medicinal chemistry to forecast its solubility behavior. This guide will not only offer a predicted solubility profile but will also furnish drug development professionals with the detailed experimental protocols necessary to empirically validate these predictions. Our narrative is built upon a foundation of scientific integrity, explaining the rationale behind experimental choices and ensuring that the described protocols are robust and self-validating.

Physicochemical Characterization: A Predictive Analysis

A thorough understanding of a molecule's intrinsic physicochemical properties is paramount to predicting its solubility. For this compound, we can infer these properties by examining its structure and comparing it to well-characterized analogs.

Molecular Structure and Key Functional Groups:

-

Cyclobutanecarboxylic Acid Core: This moiety provides the acidic functional group (pKa ~4.8 for the parent acid), which will govern the pH-dependent solubility.[1][2] The cyclobutane ring is a rigid, non-planar scaffold.

-

3,5-Difluorophenyl Group: The phenyl ring introduces a significant hydrophobic element. The two fluorine atoms are powerful electron-withdrawing groups, which will lower the pKa of the carboxylic acid, making it more acidic than its non-fluorinated counterpart.[3] Fluorination is also known to increase lipophilicity.[4]

Predicted Physicochemical Properties:

To initiate our solubility assessment, we first predict the key physicochemical parameters that fall under Lipinski's Rule of Five, a widely used guideline for estimating the druglikeness of a chemical compound.[5][6]

| Parameter | Predicted Value/Analysis | Implication for Solubility |

| Molecular Weight | 212.19 g/mol | Well under the 500 Da limit, favorable for solubility. |

| logP (Octanol/Water Partition Coefficient) | Estimated to be between 2.0 and 3.0. The logP of 1,3-difluorobenzene is ~2.0. The addition of the cyclobutanecarboxylic acid group will modify this. | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | Well under the limit of 5, favorable for solubility. |

| Hydrogen Bond Acceptors | 2 (from the carboxylic acid C=O and -OH) | Well under the limit of 10, favorable for solubility. |

| pKa (Acid Dissociation Constant) | Estimated to be between 3.5 and 4.5. The pKa of 3,5-difluorobenzoic acid is approximately 3.52.[7] The electron-withdrawing fluorine atoms will make the carboxylic acid more acidic than unsubstituted cyclobutanecarboxylic acid (pKa ~4.8). | The compound will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH. |

Lipinski's Rule of Five Compliance: this compound is predicted to be fully compliant with Lipinski's Rule of Five, with zero violations. This suggests a favorable preliminary profile for oral bioavailability.[5][6]

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship.[8][9]

The Henderson-Hasselbalch Equation for a Weak Acid:

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the compound.

-

[A⁻] is the concentration of the ionized form (carboxylate).

-

[HA] is the concentration of the non-ionized form (carboxylic acid).

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form:

S_total = S₀ + [A⁻]

This relationship dictates that as the pH increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant rise in the overall aqueous solubility.

Experimental Design for Comprehensive Solubility Profiling

To empirically determine the solubility profile of this compound, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive understanding of the compound's behavior in various relevant media.

Diagram of the Experimental Workflow

Caption: A flowchart of the comprehensive experimental workflow for determining the solubility profile of a new chemical entity.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, is the gold standard for determining the intrinsic solubility (S₀) of a compound.[10]

Objective: To determine the equilibrium solubility of the non-ionized form of the compound in a buffered aqueous solution.

Methodology:

-

Buffer Preparation: Prepare a buffer solution with a pH at least 2 units below the predicted pKa of the compound (e.g., pH 2.0) to ensure >99% of the compound is in its non-ionized form.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials containing the prepared buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, separate the solid phase from the solution by centrifugation and/or filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Protocol 2: Aqueous pH-Solubility Profiling

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Methodology:

-

Buffer System: Prepare a series of buffers covering the pH range of 1 to 8 (e.g., at pH 1.2, 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Follow the shake-flask method described in Protocol 1 for each pH buffer.

-

pH Measurement: After equilibration, measure the final pH of each solution to ensure it has not shifted significantly.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant from each pH point.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Protocol 3: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human gastrointestinal fluids.[11]

Objective: To determine the solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

Methodology:

-

Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes. These media contain bile salts and lecithin to simulate the conditions in the small intestine.

-

Equilibration: Perform the shake-flask method as described in Protocol 1 using FaSSIF and FeSSIF as the solvents.

-

Quantification: Quantify the concentration of the dissolved compound in the supernatant.

-

Data Analysis: Compare the solubility in these media to the aqueous buffer solubility to assess the potential for food effects and the impact of micellar solubilization.

Predicted Solubility Profile and Data Interpretation

Based on the theoretical principles and the physicochemical properties of analogous compounds, we can construct a predicted solubility profile for this compound.

Predicted Solubility Data Summary:

| Medium | Predicted pH | Predicted Solubility | Rationale |

| 0.1 M HCl | ~1.2 | Low | The compound is in its non-ionized, less soluble form. |

| Aqueous Buffer | 4.0 | Moderate | Nearing the pKa, a significant portion is ionized. |

| Aqueous Buffer | 7.4 | High | Well above the pKa, the compound is predominantly in its highly soluble carboxylate form. |

| FaSSIF | 6.5 | High | The pH is well above the pKa, and micellar solubilization by bile salts may further enhance solubility. |

| FeSSIF | 5.0 | High | Although the pH is lower than in FaSSIF, it is still above the pKa. The higher concentration of bile salts and lipids in FeSSIF is expected to significantly increase solubility through micellar encapsulation. |

| Methanol | High | Soluble in many organic solvents.[1] | |

| Acetonitrile | High | Expected to be soluble based on general properties of similar organic molecules. |

Diagram of Structure-Solubility Relationships

Caption: The relationship between the molecular structure of this compound, its key physicochemical properties, and its predicted solubility profile.

Conclusion: A Roadmap for Development

This in-depth technical guide provides a robust framework for understanding and experimentally determining the solubility profile of this compound. While lacking empirical data for this specific NCE, our predictive analysis, grounded in the established principles of medicinal and physical chemistry, suggests a favorable solubility profile. The compound is anticipated to exhibit low intrinsic solubility but high pH-dependent aqueous solubility, with its ionized carboxylate form predominating at physiological pH. Furthermore, its moderate lipophilicity suggests good solubility in organic solvents and the potential for enhanced solubility in biorelevant media.

The provided experimental protocols offer a clear and actionable roadmap for researchers and drug development professionals to rigorously characterize this compound. The successful execution of these studies will be critical in validating the predictions laid out in this guide and will provide the essential data needed to make informed decisions regarding formulation strategies and the overall development pathway for this compound.

References

- Vertex AI Search. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

- Vertex AI Search. (n.d.). QSAR-based solubility model for drug-like compounds.

- Vertex AI Search. (n.d.). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning.

- Vertex AI Search. (n.d.). QSAR and QSPR model development and comparison for drugs having low solubility.

- Vertex AI Search. (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients.

- Vertex AI Search. (n.d.). PhysChem Suite.

- Vertex AI Search. (n.d.). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm.

- Vertex AI Search. (n.d.). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning.

- Vertex AI Search. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Vertex AI Search. (n.d.). How Biorelevant Testing Can Help Oral Drug Development.

- Vertex AI Search. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Vertex AI Search. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

- Vertex AI Search. (n.d.). Lipinski's rule of five.

- Vertex AI Search. (n.d.). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs.

- Vertex AI Search. (n.d.). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks.

- Vertex AI Search. (n.d.). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.

- Vertex AI Search. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Vertex AI Search. (n.d.). ADMET Predictor® - Simulations Plus.

- Vertex AI Search. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.

- Vertex AI Search. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.

- Vertex AI Search. (n.d.). Cyclobutanecarboxylic acid | 3721-95-7.

- Vertex AI Search. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- Vertex AI Search. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.

- Vertex AI Search. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9).

- Vertex AI Search. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.

- Vertex AI Search. (n.d.). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.

- Vertex AI Search. (n.d.). The Importance of Solubility for New Drug Molecules.

- Vertex AI Search. (n.d.). 1,3-Difluorobenzene | 372-18-9.

- Vertex AI Search. (n.d.). Clonidine.

- Vertex AI Search. (n.d.). Molinspiration Cheminformatics.

- Vertex AI Search. (n.d.). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Vertex AI Search. (n.d.). 1,3-Difluorobenzene | 372-18-9.

- Vertex AI Search. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins.

- Vertex AI Search. (n.d.). Fluorinated Benzoic Acid.

- Vertex AI Search. (n.d.). Physico-chemical plugins.

- Vertex AI Search. (n.d.). Fluorobenzoic Acid Series.

- Vertex AI Search. (n.d.). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives.

- Vertex AI Search. (n.d.). 3,5-Difluorobenzoic acid | 455-40-3.

- Vertex AI Search. (n.d.). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note.

- Vertex AI Search. (n.d.). 372-18-9 CAS | 1,3-DIFLUOROBENZENE | Aryl Halides.

- Vertex AI Search. (n.d.). 3,5-Difluorobenzoic Acid | 455-40-3.

- Vertex AI Search. (n.d.). 3,5-Difluorobenzoic acid 97 455-40-3.

- Vertex AI Search. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Novel high/low solubility classification methods for new molecular entities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 1-(3,5-Difluorophenyl)cyclobutanecarboxylic Acid

Introduction

1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid is a synthetic organic compound characterized by a cyclobutane ring and a difluorophenyl moiety. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established method for enhancing metabolic stability, lipophilicity, and membrane permeability[1][2]. The cyclobutane motif is a key structural feature in several approved drugs, including Butorphanol, Nalbuphine, and Boceprevir, highlighting its utility in the design of biologically active molecules[3]. This guide provides a comprehensive overview of the hypothesized biological activity of this compound, its potential mechanisms of action, and detailed experimental protocols for its evaluation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of this compound, several potential biological activities can be postulated. The presence of the difluorophenyl group, a key feature in the anti-inflammatory drug Diflunisal, suggests a potential role as a cyclooxygenase (COX) inhibitor[4]. Additionally, derivatives of cyclobutanecarboxylic acid have been explored for their effects on the central nervous system (CNS) and as antifungal agents[5][6].

Primary Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition

The most compelling hypothesis for the biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain[7]. The structural similarity to Diflunisal, a known reversible COX inhibitor, provides a strong rationale for this hypothesis[4].

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Hypothesized inhibition of COX-1 and COX-2 by this compound, blocking prostaglandin synthesis.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic approach involving in vitro and in vivo assays is recommended.

In Vitro Evaluation of COX Inhibition

Objective: To determine the inhibitory potency and selectivity of the target compound against COX-1 and COX-2.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of the target compound against COX enzymes.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a heme cofactor, and either the test compound or vehicle control.

-

Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a solution of hydrochloric acid.

-

-

Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.